ethyl 4-[(4-fluorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
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Overview
Description
Ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound that belongs to the class of pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and anticonvulsant properties .
Preparation Methods
The synthesis of ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzylamine with ethyl acetoacetate, followed by cyclization with thiourea to form the thienopyrimidine core. The final product is obtained through esterification with ethanol under acidic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
Ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage, which leads to cell death in cancer cells . Additionally, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar compounds include other pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives, such as:
4-benzyl-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one: Exhibits anticonvulsant activity.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Act as epidermal growth factor receptor inhibitors.
Ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate stands out due to its unique combination of antitumor and anticonvulsant properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18FN3O3S |
---|---|
Molecular Weight |
387.4g/mol |
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-26-19(25)22-8-7-14-15(10-22)27-17-16(14)18(24)23(11-21-17)9-12-3-5-13(20)6-4-12/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
UQERUGCKQIWJLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)F |
solubility |
20.8 [ug/mL] |
Origin of Product |
United States |
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